Cas no 55970-06-4 (Methyl 3h-benzoeindole-2-carboxylate)

Methyl 3h-benzoeindole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 3H-Benz[e]indole-2-carboxylic acid methyl ester
- 3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER
- 2-Carbomethoxy-4,5-benzindol
- 2-Methoxycarbonyl-4,5-benzindol
- methyl 3H-benzo[e]indole-2-carboxylate
- methyl benz[e]indole carboxylate
- methyl benz[e]indole-2-carboxylate
- Z307663264
- CS-0206053
- SCHEMBL5567512
- MFCD06653376
- methyl3H-benzo[e]indole-2-carboxylate
- 55970-06-4
- BS-28507
- STK893736
- EN300-111826
- AKOS000123954
- DTXSID001286437
- methyl 3h-benz[e]indole-2-carboxylate
- BBL021030
- Methyl 3h-benzoeindole-2-carboxylate
-
- MDL: MFCD06653376
- Inchi: InChI=1S/C14H11NO2/c1-17-14(16)13-8-11-10-5-3-2-4-9(10)6-7-12(11)15-13/h2-8,15H,1H3
- InChI Key: UGJMOZWQIMQPKM-UHFFFAOYSA-N
- SMILES: COC(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32
Computed Properties
- Exact Mass: 225.07900
- Monoisotopic Mass: 225.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- PSA: 42.09000
- LogP: 3.10770
Methyl 3h-benzoeindole-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-111826-0.1g |
methyl 3H-benzo[e]indole-2-carboxylate |
55970-06-4 | 95% | 0.1g |
$67.0 | 2023-10-27 | |
TRC | M291110-50mg |
Methyl 3h-benzo[e]indole-2-carboxylate |
55970-06-4 | 50mg |
$121.00 | 2023-05-18 | ||
Enamine | EN300-111826-5.0g |
methyl 3H-benzo[e]indole-2-carboxylate |
55970-06-4 | 95% | 5g |
$561.0 | 2023-06-09 | |
Enamine | EN300-111826-0.05g |
methyl 3H-benzo[e]indole-2-carboxylate |
55970-06-4 | 95% | 0.05g |
$45.0 | 2023-10-27 | |
Enamine | EN300-111826-0.5g |
methyl 3H-benzo[e]indole-2-carboxylate |
55970-06-4 | 95% | 0.5g |
$151.0 | 2023-10-27 | |
Enamine | EN300-111826-2.5g |
methyl 3H-benzo[e]indole-2-carboxylate |
55970-06-4 | 95% | 2.5g |
$378.0 | 2023-10-27 | |
Aaron | AR00D8T0-500mg |
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER |
55970-06-4 | 95% | 500mg |
$233.00 | 2023-12-13 | |
1PlusChem | 1P00D8KO-250mg |
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER |
55970-06-4 | 95% | 250mg |
$176.00 | 2023-12-16 | |
1PlusChem | 1P00D8KO-1g |
3H-BENZO[E]INDOLE-2-CARBOXYLIC ACID METHYL ESTER |
55970-06-4 | 95% | 1g |
$292.00 | 2023-12-16 | |
abcr | AB383034-5g |
Methyl 3H-benzo[e]indole-2-carboxylate; . |
55970-06-4 | 5g |
€871.00 | 2025-03-19 |
Methyl 3h-benzoeindole-2-carboxylate Related Literature
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on Methyl 3h-benzoeindole-2-carboxylate
Recent Advances in the Study of Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) in Chemical Biology and Pharmaceutical Research
Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its benzoeindole core structure, has been explored for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Recent studies have focused on its synthesis, structural modifications, and mechanistic investigations to enhance its therapeutic potential and understand its mode of action at the molecular level.
One of the key areas of research involves the optimization of synthetic routes to produce Methyl 3H-benzoeindole-2-carboxylate with high yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method using palladium-based catalysts to achieve efficient cyclization and carboxylation, resulting in improved scalability for industrial applications. This advancement addresses previous challenges related to low yields and complex purification processes, paving the way for broader utilization of this compound in drug development.
In addition to synthetic improvements, recent investigations have explored the biological activities of Methyl 3H-benzoeindole-2-carboxylate derivatives. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The study reported that specific derivatives of the compound exhibited selectivity for COX-2 over COX-1, suggesting potential as a safer anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another promising avenue of research involves the anticancer properties of Methyl 3H-benzoeindole-2-carboxylate. A preclinical study published in European Journal of Pharmacology (2023) demonstrated that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer, through the activation of the intrinsic mitochondrial pathway. Mechanistic studies revealed that the compound modulates the expression of Bcl-2 family proteins, leading to caspase activation and subsequent cell death. These findings underscore its potential as a lead compound for developing novel anticancer therapies.
Furthermore, Methyl 3H-benzoeindole-2-carboxylate has shown antimicrobial activity against drug-resistant bacterial strains. A recent study in Antimicrobial Agents and Chemotherapy (2024) reported that derivatives of this compound exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The study proposed that the mechanism of action involves disruption of bacterial cell membrane integrity, offering a potential alternative to conventional antibiotics.
In conclusion, Methyl 3H-benzoeindole-2-carboxylate (CAS: 55970-06-4) represents a versatile scaffold with significant potential in chemical biology and pharmaceutical research. Recent advancements in its synthesis, coupled with a deeper understanding of its biological activities, have positioned this compound as a promising candidate for the development of novel therapeutic agents. Future research should focus on further structural optimization, in vivo efficacy studies, and clinical translation to fully realize its therapeutic potential.
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